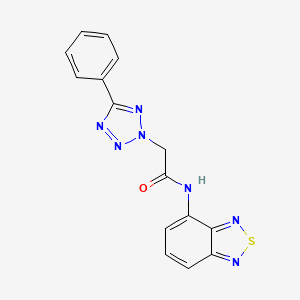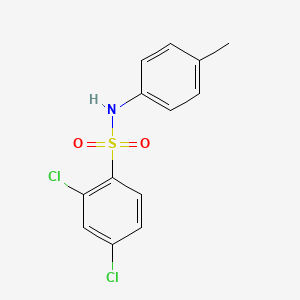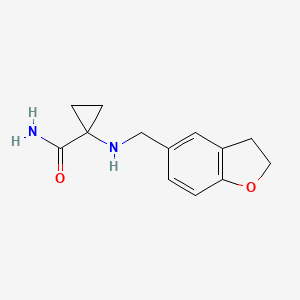
1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is an organic compound characterized by the presence of an adamantyl group and a thiourea moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The thiourea group contains sulfur and nitrogen atoms, making it a versatile functional group in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can be synthesized through the reaction of 1-(2-adamantyl)thiourea with 2-methylprop-2-enyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide. The reaction conditions may include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The adamantyl or thiourea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used in the presence of appropriate catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers or coatings.
作用機序
The mechanism by which 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the thiourea group can participate in hydrogen bonding or other interactions with biological molecules.
類似化合物との比較
1-(2-Adamantyl)thiourea: Lacks the 2-methylprop-2-enyl group, making it less bulky and potentially less reactive.
3-(2-Methylprop-2-enyl)thiourea: Lacks the adamantyl group, resulting in different stability and reactivity profiles.
Adamantyl derivatives: Compounds containing the adamantyl group but different functional groups, such as adamantylamines or adamantyl alcohols.
Uniqueness: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is unique due to the combination of the bulky adamantyl group and the reactive thiourea moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2-adamantyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-9(2)8-16-15(18)17-14-12-4-10-3-11(6-12)7-13(14)5-10/h10-14H,1,3-8H2,2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAONLFVNHPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B7673068.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7673074.png)

![3-[(2-Chlorophenyl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7673107.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673114.png)
![2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7673117.png)
![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 3-(2,5-dimethylphenoxy)propanoate](/img/structure/B7673124.png)

![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-[2-(1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7673148.png)
![[4-[Methyl(pyridin-2-ylmethyl)amino]oxan-4-yl]methanol](/img/structure/B7673152.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
